molecular formula C11H13N3O3 B1389559 (4-Nitrophenyl)(tetrahydropyridazin-1(2H)-yl)methanone CAS No. 443295-30-5

(4-Nitrophenyl)(tetrahydropyridazin-1(2H)-yl)methanone

Cat. No.: B1389559
CAS No.: 443295-30-5
M. Wt: 235.24 g/mol
InChI Key: PVERFKIXBCALFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Nitrophenyl)[tetrahydro-1(2H)-pyridazinyl]methanone is a chemical compound with the molecular formula C11H13N3O3 and a molecular weight of 235.24 g/mol . It is a specialty product often used in proteomics research . The compound features a nitrophenyl group attached to a tetrahydro-1(2H)-pyridazinyl methanone structure, making it a unique and versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)(tetrahydropyridazin-1(2H)-yl)methanone typically involves the reaction of 4-nitrobenzaldehyde with tetrahydro-1(2H)-pyridazinone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)[tetrahydro-1(2H)-pyridazinyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Nitrophenyl)[tetrahydro-1(2H)-pyridazinyl]methanone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create various derivatives.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)(tetrahydropyridazin-1(2H)-yl)methanone involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the tetrahydro-1(2H)-pyridazinyl moiety can interact with various biological molecules. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-Nitrophenyl)(tetrahydropyridazin-1(2H)-yl)methanone lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research .

Properties

IUPAC Name

diazinan-1-yl-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c15-11(13-8-2-1-7-12-13)9-3-5-10(6-4-9)14(16)17/h3-6,12H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVERFKIXBCALFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(NC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Nitrophenyl)(tetrahydropyridazin-1(2H)-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Nitrophenyl)(tetrahydropyridazin-1(2H)-yl)methanone
Reactant of Route 3
(4-Nitrophenyl)(tetrahydropyridazin-1(2H)-yl)methanone
Reactant of Route 4
(4-Nitrophenyl)(tetrahydropyridazin-1(2H)-yl)methanone
Reactant of Route 5
Reactant of Route 5
(4-Nitrophenyl)(tetrahydropyridazin-1(2H)-yl)methanone
Reactant of Route 6
(4-Nitrophenyl)(tetrahydropyridazin-1(2H)-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.